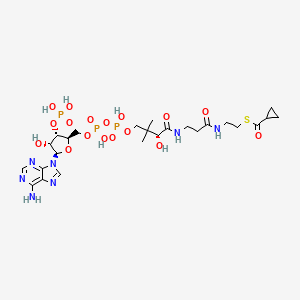

cyclopropanecarboxyl-CoA

Description

Properties

CAS No. |

52530-01-5 |

|---|---|

Molecular Formula |

C25H40N7O17P3S |

Molecular Weight |

835.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclopropanecarbothioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-25(2,19(35)22(36)28-6-5-15(33)27-7-8-53-24(37)13-3-4-13)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,3-10H2,1-2H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1 |

InChI Key |

NCSHVCWGZZSPQT-NDZSKPAWSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4CC4)O |

Synonyms |

coenzyme A, cyclopropanecarboxyl- cyclopropanecarboxyl-CoA S-cyclopropanecarboxyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The Novel Cyclopropanecarboxyl-CoA Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, enzymology, and experimental approaches related to the novel metabolic pathway for cyclopropanecarboxyl-CoA. The degradation of the highly strained cyclopropane (B1198618) ring is a unique biochemical challenge, and understanding the underlying pathways is crucial for applications in bioremediation, biocatalysis, and drug development. This document details the key metabolic steps, presents available quantitative data, outlines experimental protocols, and provides visual representations of the pathway and associated workflows. The primary focus is on the well-characterized pathway in Rhodococcus rhodochrous, a bacterium capable of utilizing cyclopropanecarboxylate (B1236923) as a sole carbon and energy source.

Introduction

Cyclopropane rings are found in various natural products and synthetic compounds, including pharmaceuticals and agrochemicals. Their inherent ring strain makes them chemically reactive, yet their biological degradation is a specialized process. The discovery of a metabolic pathway for cyclopropanecarboxylic acid in Rhodococcus rhodochrous has unveiled a novel enzymatic strategy for cleaving this challenging chemical moiety. This guide serves as a technical resource for researchers interested in this unique area of microbial metabolism.

The this compound Metabolic Pathway in Rhodococcus rhodochrous

The metabolic pathway for the degradation of cyclopropanecarboxylate in R. rhodochrous proceeds through a series of enzymatic reactions that activate the substrate and then open the cyclopropane ring. The key intermediates in this pathway have been identified as this compound and 3-hydroxybutyryl-CoA[1][2]. The initial steps, involving the formation and ring-opening of this compound, are catalyzed by inducible enzymes, while the subsequent degradation of 3-hydroxybutyryl-CoA proceeds via constitutive enzymes of the β-oxidation pathway[1][2].

Key Metabolic Steps

The degradation of cyclopropanecarboxylate can be summarized in the following key steps:

-

Activation: Cyclopropanecarboxylate is activated to its coenzyme A (CoA) thioester, this compound. This reaction is ATP-dependent and catalyzed by a synthetase[1].

-

Ring Cleavage: The cyclopropane ring of this compound is opened to form a linear four-carbon intermediate. This crucial step is catalyzed by a yet-to-be-fully-characterized enzyme[1][3].

-

Conversion to β-oxidation Intermediate: The product of the ring-opening reaction is converted to 3-hydroxybutyryl-CoA[1][2].

-

β-Oxidation: 3-Hydroxybutyryl-CoA enters the conventional β-oxidation pathway for further metabolism to acetyl-CoA, which can then enter central carbon metabolism.

Visualization of the Metabolic Pathway

Caption: Metabolic pathway of cyclopropanecarboxylate degradation in Rhodococcus rhodochrous.

Quantitative Data

Quantitative data on the this compound metabolic pathway is limited in the currently available literature. The following tables summarize the available information on substrate oxidation rates in cell-free extracts of R. rhodochrous.

Table 1: Cofactor Requirements for Cyclopropanecarboxylate Oxidation in R. rhodochrous Cell-Free Extracts

| Component Omitted from Reaction Mixture | Relative Rate of NADH Formation (%) |

| None (Complete System) | 100 |

| - Cyclopropanecarboxylate | 0 |

| - CoA | 0 |

| - ATP | 0 |

| - Cell Extract | 0 |

| - Mg²⁺ | < 5 |

Data adapted from Toraya et al. (2004)[1]. The complete system contained 10 mM cyclopropanecarboxylate, 1 mM CoA, 1 mM ATP, 1 mM MgCl₂, 1 mM NAD⁺, and cell extract.

Table 2: Substrate Specificity of Oxidizing Activity in R. rhodochrous Cell-Free Extracts

| Substrate (10 mM) | Specific Activity (nmol/min/mg protein) |

| Cyclopropanecarboxylate | 12.8 |

| Crotonate | 8.9 |

| dl-3-Hydroxybutyrate | 5.2 |

| dl-2-Hydroxybutyrate | 0 |

| Methacrylate | 0 |

| 3-Hydroxyisobutyrate | 0 |

Data adapted from Toraya et al. (2004)[1]. Assays were conducted in the presence of CoA and ATP.

Table 3: Oxidation of CoA Thioesters in R. rhodochrous Cell-Free Extracts

| Substrate (0.2 mM) | Specific Activity (nmol/min/mg protein) |

| This compound | 25.4 |

| Crotonyl-CoA | 45.2 |

| dl-3-Hydroxybutyryl-CoA | 38.6 |

| Methacrylyl-CoA | 0 |

| dl-3-Hydroxyisobutyryl-CoA | 0 |

Data adapted from Toraya et al. (2004)[1]. Assays were conducted without the addition of CoA and ATP.

Experimental Protocols

Detailed protocols for the purification and kinetic characterization of the specific enzymes from Rhodococcus rhodochrous are not yet fully available in the literature. However, based on the methodologies described, the following protocols can be established for key experiments.

Cultivation of Rhodococcus rhodochrous

-

Pre-culture: Inoculate R. rhodochrous (strain CPC-1) into a minimal medium containing 0.1% (NH₄)₂SO₄, 0.01% KH₂PO₄, 0.05% MgSO₄·7H₂O, 0.01% CaCl₂, and 0.1% cyclopropanecarboxylic acid (pH 7.0)[1].

-

Incubation: Grow aerobically at 37°C for 30 hours on a reciprocal shaker (120 strokes/min)[1].

-

Main Culture: Transfer the pre-culture (1% inoculum) into a fresh minimal medium supplemented with 0.8% Casamino Acids and 0.3% cyclopropanecarboxylate (pH 7.0) for induction of the pathway enzymes[1].

-

Harvesting: Harvest cells by centrifugation.

Preparation of Cell-Free Extracts

-

Cell Suspension: Suspend approximately 1 g of wet cells in 5 ml of 0.05 M potassium phosphate (B84403) buffer (pH 7.2)[1].

-

Cell Lysis: Disrupt the cells by sonication (e.g., 20 kHz, intermittent pulses for a total of 20 minutes) on ice[1].

-

Clarification: Centrifuge the sonicate at 15,000 x g for 30 minutes at 4°C to remove cell debris[1].

-

Supernatant: The resulting supernatant is the cell-free extract.

Assay for this compound Synthetase and Downstream Dehydrogenases (Coupled Assay)

This spectrophotometric assay measures the overall pathway activity leading to NAD⁺ reduction.

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 1.0 ml containing:

-

25 mM Potassium phosphate buffer (pH 7.2)

-

1 mM CoA

-

1 mM ATP

-

1 mM MgCl₂

-

1 mM NAD⁺

-

1 mM Dithiothreitol (DTT)

-

An appropriate amount of cell-free extract[1].

-

-

Initiation: Start the reaction by adding 10 mM cyclopropanecarboxylate[1].

-

Measurement: Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH. The rate of NADH formation can be calculated using a molar extinction coefficient of 6.22 x 10³ M⁻¹ cm⁻¹[1].

Trapping and Identification of CoA Intermediates

-

Reaction: Incubate the cell-free extract with cyclopropanecarboxylate, CoA, and ATP in the absence of NAD⁺ to allow for the accumulation of CoA thioester intermediates[2].

-

Trapping: Add hydroxylamine (B1172632) (1 M final concentration) to the reaction mixture to convert the CoA thioesters to their corresponding hydroxamic acids[1][2].

-

Analysis: Analyze the formed hydroxamic acids (cyclopropanecarboxohydroxamic acid and 3-hydroxybutyrohydroxamic acid) by thin-layer chromatography (TLC) or other analytical techniques[1][2].

Workflow and Logical Relationships

The discovery and characterization of a novel metabolic pathway typically follow a structured workflow.

Caption: A general experimental workflow for the discovery and characterization of a novel metabolic pathway.

Conclusion and Future Directions

The discovery of the this compound metabolic pathway in Rhodococcus rhodochrous provides a fascinating example of microbial adaptation to utilize chemically challenging compounds. While the key steps and intermediates have been elucidated, significant opportunities for further research remain. The purification and detailed characterization of the this compound synthetase and the novel ring-opening enzyme are critical next steps. Determining their kinetic parameters, substrate specificities, and protein structures will provide invaluable insights into their catalytic mechanisms. Furthermore, identifying the genes encoding these enzymes will open the door to understanding the transcriptional regulation of this pathway and will enable the heterologous expression and engineering of these enzymes for biotechnological applications. The knowledge gained from studying this pathway has the potential to advance the fields of bioremediation, green chemistry, and the development of novel therapeutics.

References

enzymatic formation of cyclopropanecarboxyl-CoA from cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxylic acid and its derivatives are important structural motifs in numerous natural products and pharmaceuticals. The enzymatic activation of cyclopropanecarboxylic acid to its coenzyme A (CoA) thioester, cyclopropanecarboxyl-CoA, is a critical step in the metabolic pathways of certain microorganisms and a reaction of significant interest for biocatalysis and drug development. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, focusing on the key enzyme, its metabolic context, and detailed, adaptable experimental protocols.

Introduction

The cyclopropane (B1198618) ring is a unique structural feature that imparts specific conformational constraints and metabolic stability to molecules. Its incorporation into drug candidates can significantly enhance their pharmacological properties. Understanding the enzymatic pathways that process cyclopropane-containing molecules is crucial for harnessing these enzymes as biocatalysts and for predicting the metabolic fate of cyclopropane-containing drugs. One such key enzymatic reaction is the activation of cyclopropanecarboxylic acid to this compound. This reaction is the initial committed step in the microbial degradation of cyclopropanecarboxylic acid and is catalyzed by the enzyme cyclopropanecarboxylate-CoA ligase.

The Key Enzyme: Cyclopropanecarboxylate-CoA Ligase

The primary enzyme responsible for the conversion of cyclopropanecarboxylic acid to this compound is cyclopropanecarboxylate-CoA ligase .[1][2] This enzyme belongs to the family of acid-thiol ligases (EC 6.2.1.-), which catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A, a reaction driven by the hydrolysis of ATP to AMP and pyrophosphate.

Metabolic Context in Rhodococcus rhodochrous

Cyclopropanecarboxylate-CoA ligase has been identified as a key enzyme in the metabolic pathway of Rhodococcus rhodochrous, a bacterium capable of utilizing cyclopropanecarboxylic acid as its sole source of carbon and energy.[1][2] In this organism, the formation of this compound is the first step in an oxidative degradation pathway.[1][2][3] The expression of cyclopropanecarboxylate-CoA ligase is inducible, meaning its synthesis is significantly increased when the bacterium is grown in the presence of cyclopropanecarboxylic acid.[1][2]

The overall pathway begins with the activation of cyclopropanecarboxylic acid, followed by the opening of the cyclopropane ring and subsequent entry into the β-oxidation pathway for energy production.[2][3]

Quantitative Data

Specific quantitative data for cyclopropanecarboxylate-CoA ligase, such as kinetic parameters, optimal pH, and temperature, are not extensively documented in the current scientific literature. However, based on the characterization of other microbial acyl-CoA ligases, the following table provides expected ranges and parameters that would need to be experimentally determined.

| Parameter | Expected Value/Range | Notes |

| Michaelis Constant (Km) | ||

| Cyclopropanecarboxylic Acid | Low µM to mM range | To be determined experimentally. |

| ATP | Low µM to mM range | To be determined experimentally. |

| Coenzyme A | Low µM to mM range | To be determined experimentally. |

| Maximum Velocity (Vmax) | To be determined | Dependent on enzyme concentration and purity. |

| Catalytic Constant (kcat) | To be determined | Requires a purified enzyme preparation. |

| Optimal pH | 6.0 - 9.0 | Typical for many CoA ligases, but requires experimental verification.[4] |

| Optimal Temperature | 25°C - 40°C | Mesophilic range is expected for Rhodococcus rhodochrous.[5][6] |

| Cofactor Requirement | Mg²⁺ | Divalent cation is typically required for ATP-dependent ligases.[7] |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments required to study the enzymatic formation of this compound. These protocols are based on established methods for other acyl-CoA ligases and should be optimized for cyclopropanecarboxylate-CoA ligase.

Enzyme Source and Preparation

Objective: To obtain a crude or purified source of cyclopropanecarboxylate-CoA ligase.

Methodology:

-

Bacterial Culture: Grow Rhodococcus rhodochrous in a minimal medium with cyclopropanecarboxylic acid as the sole carbon source to induce the expression of cyclopropanecarboxylate-CoA ligase.[1][2] A control culture grown on a different carbon source (e.g., glucose) should be run in parallel.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using methods such as sonication or French press.

-

Clarification: Centrifuge the cell lysate at high speed to remove cell debris, yielding a crude cell-free extract.

-

(Optional) Enzyme Purification: For detailed kinetic studies, the enzyme should be purified from the crude extract. This can be achieved through a combination of chromatography techniques, such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, and affinity chromatography (e.g., using a His-tag if the enzyme is recombinantly expressed).

Enzyme Activity Assay

Objective: To measure the rate of this compound formation.

Two common methods can be adapted: a hydroxamate assay and a coupled spectrophotometric assay.

4.2.1. Hydroxamate Assay (Endpoint Assay)

This method is based on the reaction of the formed acyl-CoA with hydroxylamine (B1172632) to produce a colored acyl-hydroxamate complex.[1]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

ATP (e.g., 5 mM)

-

MgCl₂ (e.g., 10 mM)

-

Coenzyme A (e.g., 0.5 mM)

-

Cyclopropanecarboxylic acid (various concentrations for kinetic studies)

-

Enzyme preparation (crude extract or purified enzyme)

-

-

Incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

-

Termination and Color Development: Stop the reaction by adding an acidic solution of hydroxylamine and ferric chloride. This will lead to the formation of a colored ferric-acylhydroxamate complex.

-

Detection: Measure the absorbance of the solution at a specific wavelength (typically around 540 nm).

-

Quantification: Use a standard curve prepared with a known concentration of an acyl-hydroxamate (e.g., acetyl-hydroxamate) to determine the amount of this compound formed.

4.2.2. Coupled Spectrophotometric Assay (Continuous Assay)

This assay couples the formation of AMP or pyrophosphate to a change in absorbance. A common method involves coupling the release of pyrophosphate to the oxidation of NADH.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

HEPES buffer (e.g., 50 mM, pH 7.5)

-

ATP (e.g., 2 mM)

-

MgCl₂ (e.g., 5 mM)

-

Coenzyme A (e.g., 0.5 mM)

-

Cyclopropanecarboxylic acid (various concentrations)

-

Phosphoenolpyruvate (e.g., 1 mM)

-

NADH (e.g., 0.2 mM)

-

Pyruvate kinase and lactate (B86563) dehydrogenase (coupling enzymes)

-

Enzyme preparation

-

-

Detection: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculation: The rate of the reaction is calculated from the rate of change in absorbance using the Beer-Lambert law.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway and a generalized experimental workflow for studying the enzymatic reaction.

Caption: Metabolic pathway of cyclopropanecarboxylic acid degradation in Rhodococcus rhodochrous.

Caption: General experimental workflow for the characterization of cyclopropanecarboxylate-CoA ligase.

Caption: Overall enzymatic reaction catalyzed by cyclopropanecarboxylate-CoA ligase.

Conclusion

The enzymatic formation of this compound is a pivotal reaction in the microbial metabolism of cyclopropanecarboxylic acid. While the key enzyme, cyclopropanecarboxylate-CoA ligase, has been identified, a detailed biochemical characterization is still lacking. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate this enzyme. A thorough understanding of its properties will not only illuminate a unique metabolic pathway but also pave the way for its application in biocatalysis for the synthesis of novel cyclopropane-containing molecules of pharmaceutical and industrial importance.

References

- 1. Novel pathway for utilization of cyclopropanecarboxylate by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical characterization of a thermostable DNA ligase from the hyperthermophilic euryarchaeon Thermococcus barophilus Ch5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Purification and properties of a DNA ligase from a soluble DNA replication complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cyclopropanecarboxyl-CoA as a Metabolic Intermediate: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, degradation, and analytical considerations of cyclopropanecarboxyl-CoA, a key intermediate in the metabolism of cyclopropane-containing fatty acids, with a focus on its relevance to drug development.

Introduction

Cyclopropane (B1198618) fatty acids (CFAs) are a unique class of lipids found in various organisms, from bacteria to plants. Their distinct chemical structure, featuring a three-membered carbon ring, imparts specific physicochemical properties to cellular membranes, influencing fluidity, permeability, and resistance to environmental stressors. The metabolism of these fascinating molecules proceeds through a pivotal intermediate: this compound. Understanding the enzymatic pathways that synthesize and degrade this intermediate is crucial for elucidating the physiological roles of CFAs and for exploring their potential as targets for therapeutic intervention. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, intended for researchers, scientists, and drug development professionals.

Biosynthesis of Cyclopropane Fatty Acids via a this compound-like Precursor

The biosynthesis of CFAs primarily involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acid already incorporated into a phospholipid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CFAS). While this compound itself is not the direct precursor in this pathway, the cyclopropanation reaction can be conceptually understood as involving a cyclopropyl-containing intermediate state.

Key Enzyme: Cyclopropane Fatty Acid Synthase (CFAS)

CFAS (EC 2.1.1.79) is the central enzyme in CFA biosynthesis. It utilizes SAM as the methyl donor to convert unsaturated fatty acyl chains within phospholipids (B1166683) into their cyclopropane derivatives.

Quantitative Data on E. coli Cyclopropane Fatty Acid Synthase

| Parameter | Value | Conditions | Reference |

| Km (S-adenosyl-L-methionine) | 80 µM | Enzyme-coupled colorimetric assay | [1] |

| kcat | 4 min-1 | Enzyme-coupled colorimetric assay | [1] |

Inhibitors of Cyclopropane Fatty Acid Synthase

Several compounds have been identified as inhibitors of CFAS, highlighting its potential as a druggable target.

| Inhibitor | Inhibition Constant | Type of Inhibition | Target Organism | Reference |

| Dioctylamine | Ki = 130 nM | Competitive with respect to phospholipids | E. coli | [2] |

| Sinefungin Analog (Compound 1) | IC50 = 1-10 µM | - | E. coli | [2] |

| S-adenosyl-L-homocysteine Analog (Compound 2) | Apparent Ki = 6 µM | Bisubstrate analog | E. coli | [2] |

| Indoloquinolizine Derivative (Compound 3) | IC50 = 1-10 µM | - | E. coli | [2] |

Degradation of Cyclopropanecarboxylate (B1236923) via this compound

While the biosynthesis of CFAs is well-characterized, their degradation is less understood. However, studies in certain bacteria, notably Rhodococcus rhodochrous, have elucidated a pathway for the utilization of cyclopropanecarboxylate as a sole carbon and energy source. This pathway proceeds through the activation of cyclopropanecarboxylate to its coenzyme A thioester, this compound.[3][4]

The degradation pathway in Rhodococcus rhodochrous involves the following key steps[3][4]:

-

Activation: Cyclopropanecarboxylate is activated to this compound by a This compound ligase (synthetase). This step requires ATP and CoA.

-

Ring Opening: The cyclopropane ring of this compound is opened by a currently uncharacterized ring-opening enzyme .

-

Oxidation: The resulting intermediate is further metabolized, ultimately leading to 3-hydroxybutyryl-CoA, which can then enter central metabolic pathways.[3][4]

The enzymes responsible for the formation and ring-opening of this compound have been shown to be inducible in Rhodococcus rhodochrous.[4]

Quantitative Data on Degradation Enzymes

To date, specific kinetic parameters (Km, kcat) for this compound ligase and the cyclopropane ring-opening enzyme have not been reported in the literature. Further research is needed to characterize these enzymes and quantify their catalytic efficiencies.

Intracellular Concentration of this compound

The direct measurement of the intracellular concentration of this compound has not yet been documented. The transient nature and likely low abundance of this intermediate pose significant analytical challenges.

Experimental Protocols

Enzyme-Coupled Spectrophotometric Assay for Cyclopropane Fatty Acid Synthase (CFAS) Activity

This protocol is adapted from a method used for E. coli CFAS and relies on the detection of S-adenosyl-L-homocysteine (SAH), a product of the CFAS reaction.

Principle:

CFAS catalyzes the following reaction: S-adenosyl-L-methionine + Unsaturated fatty acyl-phospholipid → S-adenosyl-L-homocysteine + Cyclopropane fatty acyl-phospholipid

The SAH produced is then hydrolyzed to homocysteine, which can be quantified colorimetrically using Ellman's reagent (DTNB).

Materials:

-

Purified CFAS enzyme

-

Phospholipid vesicles containing unsaturated fatty acids (e.g., from E. coli)

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine nucleosidase (SAHN)

-

S-ribosylhomocysteinase (LuxS)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, phospholipid vesicles, SAHN, LuxS, and DTNB.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding SAM and the CFAS enzyme.

-

Monitor the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of homocysteine production and thus to the CFAS activity.

-

Calculate the enzyme activity using the molar extinction coefficient of the DTNB-homocysteine adduct.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of Cyclopropane Fatty Acids

This protocol outlines the general steps for the analysis of CFAs as their fatty acid methyl esters (FAMEs).[5][6]

Principle:

Fatty acids are extracted from the biological sample and converted to their more volatile methyl esters (FAMEs) through derivatization. The FAMEs are then separated by gas chromatography and detected by mass spectrometry.

Materials:

-

Biological sample (e.g., bacterial cell pellet, plant tissue)

-

Solvents for lipid extraction (e.g., chloroform:methanol mixture)[6]

-

Derivatization reagent (e.g., methanolic HCl or boron trifluoride in methanol)[5]

-

Internal standard (e.g., a fatty acid not present in the sample)

-

GC-MS system with a suitable capillary column (e.g., a polar column like HP-88)[5]

Procedure:

-

Lipid Extraction: Homogenize the sample in the extraction solvent. Add an internal standard for quantification. Separate the organic and aqueous phases and collect the organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.[6]

-

Derivatization: Add the derivatization reagent to the dried lipid extract and heat the mixture (e.g., at 80-85°C for 1 hour) to convert the fatty acids to FAMEs.[6]

-

Extraction of FAMEs: After cooling, add a non-polar solvent (e.g., hexane) and water to extract the FAMEs into the organic phase.

-

GC-MS Analysis: Inject an aliquot of the FAME extract into the GC-MS system.

-

GC Parameters: Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity. Typical injector temperature is 250°C, and the oven temperature program might ramp from an initial temperature of around 100°C to a final temperature of 240°C.

-

MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify the FAMEs based on their mass spectra and in selected ion monitoring (SIM) mode for sensitive quantification of specific CFAs.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of this compound

This protocol provides a general framework for the analysis of short-chain acyl-CoAs, which can be adapted for this compound.[1][7]

Principle:

Acyl-CoAs are extracted from the sample and separated by reverse-phase liquid chromatography. The separated analytes are then detected and quantified by tandem mass spectrometry using multiple reaction monitoring (MRM).

Materials:

-

Biological sample (e.g., bacterial cell pellet)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)[8]

-

Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA)

-

LC-MS/MS system with a C18 reverse-phase column and a triple quadrupole mass spectrometer

Procedure:

-

Extraction: Quench the metabolism of the sample rapidly (e.g., with liquid nitrogen). Extract the acyl-CoAs using a cold extraction solvent containing an internal standard. Centrifuge to remove cell debris.

-

LC Separation: Inject the extract onto the LC system. Use a gradient elution with a mobile phase containing an ion-pairing reagent or at a high pH to achieve good retention and separation of the polar acyl-CoAs.

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

MRM: For each analyte and internal standard, define a specific precursor-to-product ion transition to monitor. This provides high selectivity and sensitivity. For acyl-CoAs, a common neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) can be monitored.

-

-

Quantification: Generate a calibration curve using standards of known concentrations and use the ratio of the analyte peak area to the internal standard peak area to quantify the amount of this compound in the sample.

Signaling Pathways and Logical Relationships

Biosynthesis of Cyclopropane Fatty Acids

Caption: Biosynthesis of cyclopropane fatty acids catalyzed by CFAS.

Degradation of Cyclopropanecarboxylate

Caption: Degradation pathway of cyclopropanecarboxylate in Rhodococcus rhodochrous.

Experimental Workflow for GC-MS Analysis of CFAs

Caption: General workflow for the analysis of CFAs by GC-MS.

Relevance to Drug Development

The metabolic pathways involving this compound and its downstream products present intriguing opportunities for drug development, particularly in the context of infectious diseases and potentially in cancer.

Antimicrobial Drug Development

The presence and modification of CFAs in the cell membranes of various pathogenic bacteria, including Mycobacterium tuberculosis and Helicobacter pylori, have been linked to their virulence, stress resistance, and antibiotic tolerance.[9][10] For instance, in H. pylori, the deletion of the CFAS gene or its inhibition leads to increased susceptibility to antibiotics and reduced ability to colonize the gastric mucosa.[9][10] This makes CFAS a promising target for the development of novel antimicrobial agents. Inhibitors of CFAS could act as standalone therapeutics or as adjuvants to enhance the efficacy of existing antibiotics. The development of potent and specific CFAS inhibitors is an active area of research.[11]

Cancer Research

The role of fatty acid metabolism in cancer is a rapidly evolving field. Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation and survival. While the direct involvement of cyclopropane fatty acids in cancer is not yet well-established, the unique properties they confer to cell membranes could potentially influence cancer cell behavior, such as membrane fluidity, signaling, and drug resistance. Further research is warranted to investigate the presence and role of CFAs in cancer cells and to explore whether targeting their metabolism could be a viable anticancer strategy. Some studies have explored the potential of targeting fatty acid synthase (FAS), a key enzyme in de novo fatty acid synthesis, for cancer therapy.[12][13][14] While distinct from CFAS, this highlights the therapeutic potential of targeting lipid metabolic pathways in oncology.

Conclusion

This compound stands as a critical, albeit transient, intermediate in the metabolism of cyclopropane-containing fatty acids. While significant progress has been made in understanding the biosynthesis of CFAs and identifying the degradation pathway of cyclopropanecarboxylate, key quantitative data, such as the kinetic parameters of the degradation enzymes and the intracellular concentration of this compound, remain to be elucidated. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to fill these knowledge gaps. The emerging role of CFA metabolism in bacterial pathogenesis has positioned CFAS as a promising target for novel antimicrobial therapies. The potential relevance of this pathway in other diseases, including cancer, warrants further investigation. Continued research into the enzymology, regulation, and physiological roles of this compound and related metabolites will undoubtedly open new avenues for both fundamental biological understanding and the development of innovative therapeutic strategies.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]

- 11. scioninstruments.com [scioninstruments.com]

- 12. Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural fatty acid synthase inhibitors as potent therapeutic agents for cancers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New synthetic inhibitors of fatty acid synthase with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Cyclopropane-Containing Molecules in Microbial Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Question of Cyclopropanecarboxyl-CoA in Microbial Signaling

The exploration of microbial communication has unveiled a complex world of chemical signaling that governs a vast array of bacterial behaviors, from virulence to biofilm formation. This guide addresses the query into the function of this compound as a potential signaling molecule in these intricate networks. Based on a comprehensive review of current scientific literature, there is no direct evidence to support a role for this compound as an extracellular signaling molecule in microbial processes such as quorum sensing.

However, the cyclopropane (B1198618) moiety is a crucial chemical feature in the microbial world, primarily in the form of cyclopropane fatty acids (CFAs) that are integral components of the cell membranes of many bacterial species. This guide, therefore, shifts focus to the established roles of these related molecules. We will provide an in-depth overview of the biosynthesis of CFAs, their critical functions in microbial stress resistance and pathogenesis, and the experimental methodologies used to study them. While this compound is not a known signaling molecule, it has been identified as a metabolic intermediate in the degradation of cyclopropanecarboxylate (B1236923) by some bacteria, such as Rhodococcus rhodochrous[1]. This pathway, however, is catabolic and not associated with intercellular signaling.

This technical guide will synthesize the current understanding of cyclopropane-containing molecules in bacteria to inform researchers, scientists, and drug development professionals on their significance in microbial physiology and their potential as targets for novel therapeutic strategies.

Biosynthesis of Cyclopropane Fatty Acids in Bacteria

The modification of bacterial membrane phospholipids (B1166683) to include cyclopropane fatty acids is a post-synthetic process that primarily occurs as bacterial cultures enter the stationary phase of growth or in response to environmental stressors[2][3][4][5]. This modification is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.

The biosynthesis of CFAs involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid in the bacterial membrane[2][6][7][8][9]. This reaction is catalyzed by CFA synthase (the product of the cfa gene)[10]. The overall process converts a fluid unsaturated fatty acid into a more stable cyclopropane fatty acid within the lipid bilayer[6]. In Escherichia coli, the primary substrates for this reaction are oleic acid (18:1) and palmitoleic acid (16:1) residues in phospholipids, which are converted to dihydrosterculic acid (19:0cy) and a 17-carbon CFA, respectively.

The regulation of CFA synthesis is complex, involving transcriptional and post-transcriptional mechanisms. In E. coli, the expression of the cfa gene is partially dependent on the stationary phase sigma factor RpoS (σS)[3][11]. Additionally, small RNAs (sRNAs) such as RydC have been shown to activate cfa expression by stabilizing its mRNA[12].

Established Functions of Cyclopropane Fatty Acids in Microbial Physiology

The presence of CFAs in the cell membrane has profound effects on the physical properties of the membrane and, consequently, on the bacterium's ability to survive in harsh conditions.

Role in Stress Resistance

A primary and well-documented function of CFAs is to enhance resistance to various environmental stresses.

-

Acid Stress: The accumulation of CFAs in the membrane is a major factor in the acid resistance of E. coli and Salmonella enterica[3][13]. Strains deficient in CFA synthase (Δcfa) are significantly more sensitive to killing by rapid acid shock (e.g., a shift to pH 3.0)[3]. The protective mechanism is attributed to a reduction in membrane permeability to protons, which helps maintain the proton motive force, and an enhanced ability to extrude H+ ions[13][14].

-

Heat and Pressure Stress: In E. coli, CFAs have been shown to increase resistance to both heat and high-pressure treatments[15]. Mutant strains unable to synthesize CFAs are more readily killed by these physical stresses, a finding of significant relevance to food safety[15].

-

Oxidative Stress: In some bacteria, such as Salmonella Typhimurium, CFAs contribute to resistance against oxidative stress, for instance, from hydrogen peroxide[13]. However, this role may be species-dependent, as it was not observed in E. coli in some studies[15].

-

Cold Shock: CFAs are thought to protect the cell membrane from the detrimental effects of drastic cooling. By introducing a more rigid kink in the fatty acid chain compared to a double bond, CFAs can enhance membrane fluidity at low temperatures and prevent the fluid-to-gel phase transition[16][17].

Contribution to Virulence

In several pathogenic bacteria, the ability to synthesize cyclopropane-modified lipids is linked to virulence.

-

Mycobacterium tuberculosis : The cell wall of M. tuberculosis is rich in mycolic acids, which can be modified with cyclopropane rings by a family of cyclopropane synthases[18][19]. These modifications are crucial for the pathogen's ability to evade the host immune system[2]. A mutant strain of M. tuberculosis lacking all cyclopropane modifications was found to be severely defective in pathogenesis[2]. The stereochemistry of these cyclopropane rings (cis vs. trans) can differentially modulate the host inflammatory response, with trans-cyclopropanation of trehalose (B1683222) dimycolate (a key glycolipid) suppressing inflammation and virulence[20][21][22].

-

Salmonella enterica : CFA-deficient mutants of S. enterica serovar Typhimurium show attenuated virulence in mouse models of infection[13].

-

Helicobacter pylori : The CFA synthase of this gastric pathogen is required for acid resistance, antibiotic resistance, and successful colonization of the mouse stomach[23].

Quantitative Data on the Effects of Cyclopropane Fatty Acids

The impact of CFA synthesis on bacterial survival and membrane properties has been quantified in several studies. The following tables summarize representative data from studies on E. coli and H. pylori.

Table 1: Effect of CFA Deficiency on Acid and Heat Stress Survival in E. coli

| Strain Background | Stress Condition | Wild-Type Survival (%) | Δcfa Mutant Survival (%) | Reference |

| E. coli AW1.7 | Heat (58°C, 30 min) | ~10 | ~0.1 | [15] |

| E. coli MG1655 | Heat (58°C, 30 min) | ~1 | ~0.01 | [15] |

| E. coli AW1.7 | Acid (pH 2.5, 2 h) | ~60 | ~20 | [15] |

| E. coli MG1655 | Acid (pH 2.5, 2 h) | ~80 | ~50 | [15] |

Table 2: Impact of CFA Deficiency on H+ Flux and Membrane Fluidity

| Organism | Parameter Measured | Wild-Type | Δcfa Mutant | Observation | Reference |

| E. coli Frag1 | Net H+ influx (nmol m⁻² s⁻¹) at pH 4 | ~15 | ~30 | 2-fold higher influx in mutant | [14] |

| P. aeruginosa PAO1 | Membrane Fluidity (Laurdan GP) | 0.43 ± 0.03 | 0.37 ± 0.02 | Increased fluidity in mutant | [24] |

| H. pylori 26695 | Survival at pH 5.0 (1 h) | ~100% | ~0.1% | Drastically reduced survival in mutant | [23] |

Experimental Protocols

Studying the function of CFAs typically involves two key experimental approaches: genetic manipulation of the cfa gene and analysis of the membrane fatty acid composition.

Construction of a cfa Knockout Mutant

Creating a strain that cannot synthesize CFAs is fundamental to understanding their function. This is usually achieved by deleting the cfa gene.

Methodology: Lambda Red Recombineering

-

Primer Design: Design PCR primers to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) flanked by 40-50 base pairs of sequence homologous to the regions immediately upstream and downstream of the cfa gene.

-

Amplification: Perform PCR using a template plasmid carrying the antibiotic resistance cassette to generate the linear DNA fragment for recombination.

-

Preparation of Electrocompetent Cells: Grow the target bacterial strain (e.g., E. coli) containing a plasmid expressing the lambda Red recombinase enzymes (Gam, Bet, and Exo) to mid-log phase. Induce the expression of the recombinase genes (e.g., with L-arabinose).

-

Electroporation: Wash the cells to make them electrocompetent and electroporate the purified linear DNA fragment into the cells.

-

Selection and Verification: Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic. Screen colonies for the correct insertion by colony PCR using primers that flank the cfa locus. The mutant will yield a larger PCR product than the wild-type. Confirm the deletion by sequencing the PCR product and by fatty acid analysis.

Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

To quantify the CFA content of bacterial membranes, total lipids are extracted, converted to fatty acid methyl esters (FAMEs), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Cell Harvesting: Grow bacterial cultures (wild-type and Δcfa mutant) to the desired growth phase (typically stationary phase for maximal CFA content). Harvest cells by centrifugation.

-

Saponification: Resuspend the cell pellet in a strong base (e.g., NaOH in methanol/water) and heat to hydrolyze lipids and release fatty acids from the glycerol (B35011) backbone[25].

-

Methylation: Acidify the sample (e.g., with HCl in methanol) and heat to convert the free fatty acids into their more volatile methyl esters (FAMEs)[25].

-

Extraction: Extract the FAMEs into an organic solvent such as hexane[25][26].

-

GC-MS Analysis: Inject the extracted FAMEs into a GC-MS system.

-

Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column.

-

Mass Spectrometry (MS): The separated FAMEs are ionized and fragmented. The mass spectrometer detects the mass-to-charge ratio of these fragments, allowing for the identification of each fatty acid based on its unique fragmentation pattern and retention time.

-

-

Quantification: The relative abundance of each fatty acid is determined by integrating the area under its corresponding peak in the chromatogram. An internal standard (e.g., a fatty acid not naturally present in the bacterium) can be added for absolute quantification[26].

Conclusion and Future Perspectives

While this compound does not appear to function as a microbial signaling molecule, the broader family of cyclopropane-containing lipids is of paramount importance to microbial life. The enzymatic modification of membrane phospholipids to form cyclopropane fatty acids is a key strategy for many bacteria to adapt to and survive in stressful environments. This adaptation has direct implications for food preservation, industrial microbiology, and infectious disease. The role of cyclopropane modifications in the virulence of major pathogens like Mycobacterium tuberculosis makes the CFA biosynthetic pathway an attractive target for the development of novel antimicrobial agents.

Future research could explore potential indirect roles of CFA metabolism in signaling. For instance, changes in membrane properties due to CFA accumulation could influence the function of membrane-embedded signaling proteins. Furthermore, the metabolic pathways that consume or produce precursors for CFA synthesis, such as SAM, are intricately linked to other cellular processes, offering another layer of potential regulatory crosstalk. Understanding these connections will provide a more complete picture of how bacteria remodel their cellular envelope to thrive in diverse and often hostile environments.

References

- 1. Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropane fatty acid - Wikipedia [en.wikipedia.org]

- 9. Properties and biosynthesis of cyclopropane fatty acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and Functional Analysis of E. coli Cyclopropane Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+ and enhanced ability to extrude H+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Influence of cyclopropane fatty acids on heat, high pressure, acid and oxidative resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Trans -cyclopropanation of mycolic acids on trehalose dimycolate suppresses Mycobacterium tuberculosis –induced inflammation and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. researchgate.net [researchgate.net]

- 23. journals.asm.org [journals.asm.org]

- 24. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gcms.cz [gcms.cz]

- 26. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Cyclopropanecarboxyl-CoA in Environmental Microbes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropanecarboxyl-CoA is a fascinating, yet sparsely documented, metabolite in the microbial world. Its primary known role is as a transient intermediate in the catabolic pathway of cyclopropanecarboxylic acid, a compound found in both natural and synthetic products. This technical guide synthesizes the current understanding of the natural occurrence of this compound in environmental microbes, with a particular focus on the well-characterized degradation pathway in Rhodococcus rhodochrous. While evidence for its widespread natural biosynthesis is limited, the study of its formation and breakdown provides valuable insights into microbial metabolism and enzymology. This document outlines the known metabolic pathways, presents detailed experimental protocols for its detection and analysis, and identifies key areas for future research.

Natural Occurrence and Metabolic Significance

The natural occurrence of this compound in environmental microbes appears to be primarily linked to the degradation of exogenous cyclopropanecarboxylic acid. Soil bacteria, in particular, have demonstrated the ability to utilize this cyclopropane-containing compound as a sole source of carbon and energy.

The Catabolic Pathway in Rhodococcus rhodochrous

A significant portion of our understanding of this compound metabolism comes from studies of Rhodococcus rhodochrous, a bacterium isolated from soil.[1][2] This organism can aerobically break down cyclopropanecarboxylic acid in a pathway that involves the formation and subsequent ring-opening of this compound.[1][2] The initial step is the activation of cyclopropanecarboxylate (B1236923) to its coenzyme A thioester, a common strategy in the metabolism of carboxylic acids. This is followed by an enzymatic cleavage of the highly strained cyclopropane (B1198618) ring to yield 3-hydroxybutyryl-CoA, which can then enter the central metabolic pathway of β-oxidation.[1][2]

The key enzymes involved in the initial steps of this pathway, namely those responsible for the formation and ring-opening of this compound, have been shown to be inducible, suggesting a specific genetic regulation in response to the presence of cyclopropanecarboxylate in the environment.[1][2]

Figure 1. Proposed metabolic pathway for the degradation of cyclopropanecarboxylate in Rhodococcus rhodochrous.

Other Microorganisms

Besides Rhodococcus rhodochrous, a Corynebacterium species has also been reported to degrade cyclopropanecarboxylate, albeit through a different proposed pathway involving isobutyryl-CoA, methacrylyl-CoA, and 3-hydroxyisobutyryl-CoA as intermediates.[1] This suggests that the metabolic fate of cyclopropanecarboxylate and its CoA derivative may vary among different microbial genera.

Biosynthesis of Cyclopropane Rings

It is important to distinguish the catabolism of cyclopropanecarboxylic acid from the biosynthesis of cyclopropane rings in other natural products, such as cyclopropane fatty acids. The latter process is widespread in bacteria and involves the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) to an unsaturated fatty acid precursor.[3][4] This pathway does not appear to involve a free this compound intermediate.

Quantitative Data

To date, there is a notable lack of quantitative data on the intracellular concentrations of this compound in environmental microbes. This is likely due to its transient nature as a metabolic intermediate and the specialized analytical methods required for its detection. The development and application of targeted metabolomics approaches will be crucial to fill this knowledge gap.

Table 1: Key Enzymes and Intermediates in Cyclopropanecarboxylate Catabolism

| Intermediate/Enzyme | Organism | Metabolic Role | Inducibility |

| Cyclopropanecarboxylate | Rhodococcus rhodochrous | Initial Substrate | - |

| This compound | Rhodococcus rhodochrous | Activated Intermediate | - |

| Acyl-CoA Synthetase | Rhodococcus rhodochrous | Formation of this compound | Inducible[1] |

| Ring-Opening Enzyme | Rhodococcus rhodochrous | Cleavage of Cyclopropane Ring | Inducible[1] |

| 3-Hydroxybutyryl-CoA | Rhodococcus rhodochrous | Product of Ring Opening | - |

Experimental Protocols

The detection and quantification of this compound from microbial cultures require careful sample preparation and sensitive analytical techniques. The following protocol is a generalized workflow based on established methods for the analysis of short-chain acyl-CoA thioesters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Protocol: Extraction and Quantification of this compound from Bacterial Cultures

Objective: To extract and quantify this compound from a bacterial culture grown in the presence of cyclopropanecarboxylate.

Materials:

-

Bacterial culture (e.g., Rhodococcus rhodochrous)

-

Growth medium supplemented with cyclopropanecarboxylate

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA)

-

Internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar acyl-CoA not present in the sample)

-

Acetonitrile (ACN), HPLC grade

-

Ammonium (B1175870) acetate (B1210297), HPLC grade

-

Methanol, HPLC grade

-

Ultrapure water

-

Centrifuge capable of 4°C and >15,000 x g

-

Sonication probe or bath

-

Syringe filters (0.22 µm)

-

HPLC vials

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Cell Culture and Harvesting:

-

Grow the bacterial culture in a suitable medium containing cyclopropanecarboxylate as an inducer or carbon source to a desired cell density (e.g., mid-log phase).

-

Rapidly harvest a known volume of the cell culture by centrifugation at 4°C.

-

Immediately aspirate the supernatant and place the cell pellet on ice.

-

-

Metabolite Extraction:

-

Resuspend the cell pellet in a small volume of ice-cold 10% TCA.

-

Add the internal standard at a known concentration.

-

Lyse the cells by sonication on ice. Use short pulses to avoid overheating.

-

Precipitate the protein by incubating on ice for 10 minutes, followed by centrifugation at >15,000 x g for 10 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS:

-

Carefully collect the supernatant containing the acyl-CoA esters.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store at -80°C until analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Use a reverse-phase C18 column.

-

Establish a gradient elution program using mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., 5 mM ammonium acetate in 95% ACN). The gradient should be optimized to separate this compound from other acyl-CoAs.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Selected Reaction Monitoring (SRM) for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

-

For this compound (C₂₅H₄₀N₇O₁₇P₃S), the theoretical m/z of the protonated molecule [M+H]⁺ is approximately 852.16. Fragmentation will likely yield characteristic product ions corresponding to the pantetheine (B1680023) portion of the molecule.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Normalize the results to the initial cell biomass (e.g., dry cell weight or protein concentration).

-

References

- 1. Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel pathway for utilization of cyclopropanecarboxylate by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of cyclopropane in natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Regulation of Cyclopropanecarboxyl-CoA Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxyl-CoA is a key metabolic intermediate in the degradation of cyclopropanecarboxylic acid, a molecule of interest due to its presence in various natural products and its potential pharmacological applications. Understanding the genetic regulation of its production is crucial for harnessing and manipulating its metabolic pathways for biotechnological and pharmaceutical purposes. This technical guide provides a comprehensive overview of the current knowledge on the genetic regulation of this compound production, focusing on the enzymatic activation of cyclopropanecarboxylic acid. It details the knowns in related pathways, highlights the emerging understanding of direct this compound synthesis, provides detailed experimental protocols for characterization, and uses visualizations to illustrate key processes.

Introduction to Cyclopropane-Containing Molecules in Metabolism

Cyclopropane (B1198618) rings are unique structural motifs found in a variety of natural products, including fatty acids in bacteria and plants. The strained three-membered ring imparts distinct chemical properties to these molecules, influencing their biological activity. A key area of research is the metabolic activation of cyclopropane-containing carboxylic acids, a critical step for their further degradation or utilization. This activation is typically achieved through the formation of a thioester bond with coenzyme A (CoA), yielding a this compound derivative.

Genetic Regulation of Cyclopropane Fatty Acid Synthesis: A Model System

While direct genetic regulation of this compound production from its corresponding carboxylic acid is still an emerging area of research, the well-studied pathway of cyclopropane fatty acid (CFA) synthesis in bacteria such as Escherichia coli provides a valuable model for understanding the intricate regulatory networks that may be involved.

In E. coli, the cfa gene encodes the cyclopropane fatty acid synthase, which catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine to the double bond of unsaturated fatty acids within existing phospholipids. The expression of the cfa gene is tightly controlled at both the transcriptional and post-transcriptional levels in response to environmental cues, particularly entry into the stationary phase and acid stress.

A complex regulatory network governs cfa expression, involving a transcription factor and several small RNAs (sRNAs). The GntR-family transcription factor, YieP, acts as a repressor of the sRNA RydC. RydC, in turn, is a potent activator of cfa mRNA translation. This cascade is further modulated by other sRNAs; the Fnr-dependent sRNA, FnrS, represses the translation of yieP, thereby indirectly activating cfa. Conversely, the OmpR-dependent sRNA, OmrB, antagonizes the activity of RydC. This multi-layered regulation allows the cell to fine-tune the modification of its membrane lipids in response to changing environmental conditions.

The Emerging Pathway of this compound Production in Rhodococcus rhodochrous

Recent studies have provided direct evidence for a metabolic pathway dedicated to the utilization of cyclopropanecarboxylic acid in the bacterium Rhodococcus rhodochrous. This pathway is initiated by the activation of cyclopropanecarboxylic acid to its coenzyme A thioester, this compound. This activation step is crucial for the subsequent oxidative degradation of the cyclopropane ring.

Research has shown that the enzymes responsible for the formation of this compound and its subsequent ring-opening are inducible, suggesting that their expression is upregulated in the presence of cyclopropanecarboxylic acid. This points to a regulated genetic system, likely involving a dedicated acyl-CoA synthetase. While the specific gene encoding the this compound synthetase in R. rhodochrous has yet to be definitively identified, the genome of this bacterium is known to contain a large number of genes annotated as acyl-CoA synthetases, providing a rich pool of candidates for future research.

The proposed metabolic pathway in Rhodococcus rhodochrous involves the following key steps:

-

Activation: Cyclopropanecarboxylic acid is converted to this compound by a putative this compound synthetase, a reaction that requires ATP and Coenzyme A.

-

Ring Opening and Oxidation: The this compound then undergoes a ring-opening reaction, leading to intermediates such as 3-hydroxybutyryl-CoA.

Data Presentation: Quantitative Analysis

Quantitative data on the kinetics of a specific this compound synthetase is not yet available in the literature. However, studies on other acyl-CoA synthetases acting on small carboxylic acids can provide an expected range for these parameters. The following table presents hypothetical data to illustrate how such information would be structured.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rhodococcus rhodochrous | Cyclopropanecarboxylic Acid | Data not available | Data not available | - |

| Escherichia coli | Acetic Acid | 200 | 1500 | Fictional Example |

| Saccharomyces cerevisiae | Propionic Acid | 350 | 800 | Fictional Example |

Experimental Protocols

The characterization of the putative this compound synthetase from Rhodococcus rhodochrous is a key area for future research. The following protocols provide a framework for expressing, purifying, and assaying the activity of candidate acyl-CoA synthetase genes identified from the R. rhodochrous genome.

Cloning and Expression of Candidate Acyl-CoA Synthetases

This protocol describes the cloning of a candidate gene into an expression vector and its subsequent expression in a suitable host like E. coli.

Workflow:

Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from a culture of Rhodococcus rhodochrous grown in the presence of cyclopropanecarboxylic acid to induce the expression of relevant genes.

-

Primer Design and PCR: Design primers to amplify the full-length coding sequence of the candidate acyl-CoA synthetase gene. Perform PCR using a high-fidelity DNA polymerase.

-

Vector Preparation and Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a for N-terminal His-tagging) with appropriate restriction enzymes. Ligate the digested insert and vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into a suitable cloning host (e.g., E. coli DH5α) for plasmid propagation, followed by transformation into an expression host (e.g., E. coli BL21(DE3)).

-

Expression: Grow the transformed expression host to mid-log phase and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Acyl-CoA Synthetase Activity Assay (Radiometric)

This assay measures the formation of radiolabeled acyl-CoA from a radiolabeled carboxylic acid substrate.

Materials:

-

Purified candidate enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

ATP

-

Coenzyme A (CoA)

-

MgCl2

-

[14C]-Cyclopropanecarboxylic acid

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, CoA, and MgCl2.

-

Initiate the reaction by adding the purified enzyme and [14C]-cyclopropanecarboxylic acid.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a solution to alter the pH).

-

Separate the unreacted [14C]-cyclopropanecarboxylic acid from the [14C]-cyclopropanecarboxyl-CoA using a suitable method (e.g., partitioning with an organic solvent like n-heptane).

-

Quantify the amount of [14C]-cyclopropanecarboxyl-CoA in the aqueous phase by liquid scintillation counting.

-

Calculate the enzyme activity based on the rate of product formation.

Acyl-CoA Synthetase Activity Assay (Fluorometric)

This is a continuous, non-radiometric assay that couples the production of acyl-CoA to a series of enzymatic reactions culminating in a fluorescent signal.

Principle: The production of acyl-CoA is coupled to subsequent enzymatic reactions that generate an intermediate, which in turn reacts with a probe to produce a fluorescent product.

Materials:

-

Commercially available Acyl-CoA Synthetase Assay Kit (e.g., from suppliers like Abcam)

-

Purified candidate enzyme

-

Cyclopropanecarboxylic acid (as the substrate to be tested)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement

Procedure:

-

Prepare a standard curve according to the kit manufacturer's instructions.

-

In the wells of the microplate, add the assay buffer, enzyme mix, developer mix, converter mix, and the purified candidate enzyme.

-

Initiate the reaction by adding cyclopropanecarboxylic acid.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 37°C) for a set duration (e.g., 30 minutes).

-

The rate of increase in fluorescence is proportional to the acyl-CoA synthetase activity. Calculate the activity based on the standard curve.

Conclusion and Future Directions

The genetic regulation of this compound production is a nascent field with significant potential for discovery. While the degradation pathway in Rhodococcus rhodochrous provides a promising starting point, further research is required to:

-

Identify and characterize the specific this compound synthetase gene(s) and enzyme(s) in Rhodococcus rhodochrous.

-

Elucidate the transcriptional and post-transcriptional regulatory mechanisms that control the expression of these genes in response to cyclopropanecarboxylic acid.

-

Determine the kinetic properties of the purified enzyme to understand its substrate specificity and catalytic efficiency.

By applying the experimental approaches outlined in this guide, researchers can contribute to a deeper understanding of this unique metabolic pathway, paving the way for its application in synthetic biology and drug development.

Theoretical Modeling of Cyclopropanecarboxyl-CoA Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxylic acid (CPCA) and its activated form, cyclopropanecarboxyl-CoA (CPC-CoA), are molecules of significant interest due to their presence in various natural products and their role as metabolic inhibitors, particularly of fatty acid oxidation. Understanding the kinetics of the enzymes that metabolize CPC-CoA is crucial for elucidating its biological effects and for the development of novel therapeutics. This technical guide provides a theoretical framework for modeling the enzyme kinetics of the CPC-CoA metabolic pathway. Due to the limited direct experimental data on CPC-CoA specific enzymes, this guide leverages kinetic parameters from well-characterized analogous enzymes acting on structurally similar substrates. It outlines detailed experimental protocols for determining the kinetic parameters of the key enzymes involved and presents visual workflows and pathways using Graphviz diagrams.

Introduction

Cyclopropane-containing molecules are found in a variety of natural products and have been investigated for their unique biological activities. Cyclopropanecarboxylic acid, a key moiety in some of these compounds, is known to interfere with mitochondrial metabolism. Evidence suggests that CPCA is activated to its coenzyme A thioester, this compound, which then exerts its effects, in part, by inhibiting fatty acid β-oxidation. The enzymatic steps involved in the formation and subsequent metabolism of CPC-CoA are critical to understanding its mechanism of action.

This guide focuses on the theoretical modeling of the kinetics of two key enzymes in the putative metabolic pathway of CPC-CoA:

-

This compound Synthetase (CPC-CoAS): The enzyme responsible for the activation of CPCA to CPC-CoA.

-

This compound Dehydrogenase (CPC-CoAD): A putative enzyme involved in the subsequent oxidation of CPC-CoA, potentially leading to the opening of the cyclopropane (B1198618) ring.

Proposed Metabolic Pathway of this compound

The metabolism of cyclopropanecarboxylic acid is proposed to initiate with its activation to the corresponding CoA thioester, a common step in the metabolism of carboxylic acids. This is followed by a dehydrogenation step, analogous to the first step of fatty acid β-oxidation.

Methodological & Application

Application Note: Quantification of Cyclopropanecarboxyl-CoA using a Novel LC-MS/MS Method

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cyclopropanecarboxyl-CoA in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatography and detection by multiple reaction monitoring (MRM). This protocol provides a robust and reliable tool for researchers studying the metabolic pathways involving cyclopropanecarboxylic acid and its CoA derivative, which are relevant in toxicology and drug metabolism studies.

Introduction

Cyclopropanecarboxylic acid is a metabolite of interest due to its presence in various natural products and its potential role in toxicity. The activation of cyclopropanecarboxylic acid to its coenzyme A (CoA) thioester, this compound, is a critical step in its metabolism. Accurate quantification of this compound is essential for understanding its biochemical role and kinetics. This application note presents a detailed protocol for the quantification of this compound by LC-MS/MS, offering high sensitivity and specificity. The method is based on established principles for the analysis of short-chain acyl-CoAs.[1][2][3]

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

Caption: Experimental workflow for the quantification of this compound.

Metabolic Pathway of Cyclopropanecarboxylate

Cyclopropanecarboxylate is activated to its CoA derivative before entering downstream metabolic pathways. The pathway illustrated below highlights the central role of this compound.

Caption: Metabolic activation of cyclopropanecarboxylate.

Experimental Protocols

Sample Preparation

-

To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 10 µL of internal standard solution (e.g., stable isotope-labeled this compound).

-

Add 400 µL of ice-cold 5% (w/v) sulfosalicylic acid (SSA) to precipitate proteins.[1][3]

-

Vortex the mixture for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC system

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-1 min: 2% B

-

1-8 min: 2-50% B

-

8-9 min: 50-95% B

-

9-10 min: 95% B

-

10-11 min: 95-2% B

-

11-15 min: 2% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Spray Voltage: +4500 V

-

Source Temperature: 500°C

-

Collision Gas: Nitrogen

-

MRM Transitions: See Table 1.

Data Presentation

The quantification of this compound is achieved by monitoring specific precursor-to-product ion transitions. Acyl-CoAs characteristically exhibit a neutral loss of the 5'-phosphoadenosine diphosphate (B83284) portion (507.0 Da).[4][5][6]

Table 1: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 836.2 | 330.1 | 35 | 100 |

| ¹³C₄-Cyclopropanecarboxyl-CoA (IS) | 840.2 | 334.1 | 35 | 100 |

Table 2: Calibration Curve and Linearity

A calibration curve was prepared by spiking known concentrations of this compound into a surrogate matrix.

| Concentration (nM) | Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102 |

| 5 | 0.058 | 98 |

| 10 | 0.115 | 99 |

| 50 | 0.592 | 101 |

| 100 | 1.18 | 100 |

| 500 | 5.95 | 99 |

| 1000 | 11.92 | 101 |

| Linearity (r²) | 0.9995 | |

| Range | 1 - 1000 nM |

Discussion

The developed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The use of a simple protein precipitation with sulfosalicylic acid allows for efficient sample clean-up without the need for solid-phase extraction, which can lead to the loss of polar analytes.[1][3] The chromatographic method effectively separates this compound from other endogenous components, ensuring accurate quantification. The MRM transitions are highly specific, leveraging the characteristic fragmentation pattern of acyl-CoA molecules.[4][5][6] This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be a valuable tool for researchers in the fields of metabolism, toxicology, and drug development.

Conclusion

This application note details a complete protocol for the quantification of this compound by LC-MS/MS. The method is sensitive, specific, and reproducible, making it suitable for a wide range of research applications.

References

- 1. mdpi.com [mdpi.com]

- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Enzymatic Synthesis of Radiolabeled Cyclopropanecarboxyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxyl-CoA is a key intermediate in various metabolic pathways and a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a radiolabel into this molecule enables its use as a tracer in metabolic studies, enzyme assays, and drug disposition experiments. This document provides a detailed protocol for the enzymatic synthesis of radiolabeled this compound using an acyl-CoA ligase. The method is based on established principles for the synthesis of other acyl-CoA thioesters and offers a robust and efficient alternative to chemical synthesis.